molecular formula C19H20N2OS B12924024 2-butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one CAS No. 189057-61-2

2-butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one

Cat. No.: B12924024
CAS No.: 189057-61-2
M. Wt: 324.4 g/mol
InChI Key: VQGBUCJNARIXCH-UHFFFAOYSA-N
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Description

2-Butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one is a synthetic organic compound characterized by its unique structural features, which include a pyrimidinone core, a naphthylmethyl group, and a butylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Naphthylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction where naphthalene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Butylsulfanyl Group: This can be done via a nucleophilic substitution reaction where a butylthiol is reacted with a halogenated pyrimidinone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone core can undergo reduction to form dihydropyrimidine derivatives using reducing agents like sodium borohydride.

    Substitution: The naphthylmethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted naphthyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism by which 2-butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Butylsulfanyl-4-(phenylmethyl)-1H-pyrimidin-6-one: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group.

    2-Methylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.

Uniqueness

The uniqueness of 2-butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one lies in its combination of a bulky butylsulfanyl group and a naphthylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. This unique structure could result in different reactivity patterns and interactions with biological targets, making it a compound of significant interest for further research and development.

Properties

CAS No.

189057-61-2

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

2-butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C19H20N2OS/c1-3-13(2)23-19-20-17(12-18(22)21-19)11-14-8-9-15-6-4-5-7-16(15)10-14/h4-10,12-13H,3,11H2,1-2H3,(H,20,21,22)

InChI Key

VQGBUCJNARIXCH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=NC(=CC(=O)N1)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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